

An In-depth Technical Guide to 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Methylimidazol-1-yl)phenylamine

Cat. No.: B1306543

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Abstract

4-(2-Methylimidazol-1-yl)phenylamine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical properties, detailed synthetic methodologies, and an analysis of its potential biological significance based on related structures. While experimental data on the specific biological activity of **4-(2-Methylimidazol-1-yl)phenylamine** is limited in publicly available literature, this guide offers insights into its potential roles and mechanisms by examining analogous compounds.

Chemical and Physical Properties

4-(2-Methylimidazol-1-yl)phenylamine, also known as 4-(2-methyl-1H-imidazol-1-yl)aniline, is a solid at room temperature. Its core structure consists of a phenylamine group substituted at the 4-position with a 2-methylimidazole ring.

Property	Value	Source
CAS Number	74852-81-6	BOC Sciences[1]
Molecular Formula	C ₁₀ H ₁₁ N ₃	BOC Sciences[1]
Molecular Weight	173.21 g/mol	BOC Sciences[1]
Melting Point	111.5 °C (Predicted)	BOC Sciences[1]
Boiling Point	378.5 ± 44.0 °C (Predicted)	BOC Sciences[1]
Density	1.17 ± 0.1 g/cm ³ (Predicted)	BOC Sciences[1]
SMILES	<chem>CC1=NC=CN1C2=CC=C(C=C2)N</chem>	BOC Sciences[1]
InChI	InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3	BOC Sciences[1]
InChI Key	IEZCMVRWKNEHJB-UHFFFAOYSA-N	BOC Sciences[1]

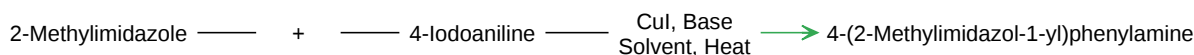
Synthetic Methodologies

The synthesis of **4-(2-Methylimidazol-1-yl)phenylamine** involves the formation of a C-N bond between the phenyl ring and the imidazole ring. Two primary and well-established cross-coupling reactions are suitable for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. While a specific detailed protocol for this exact molecule is not readily available in the literature, the following sections provide detailed, generalized experimental protocols for these methods, which can be adapted for its synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine or a heterocyclic compound.[2]

Reaction Scheme:



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Ullmann Condensation for Synthesis.

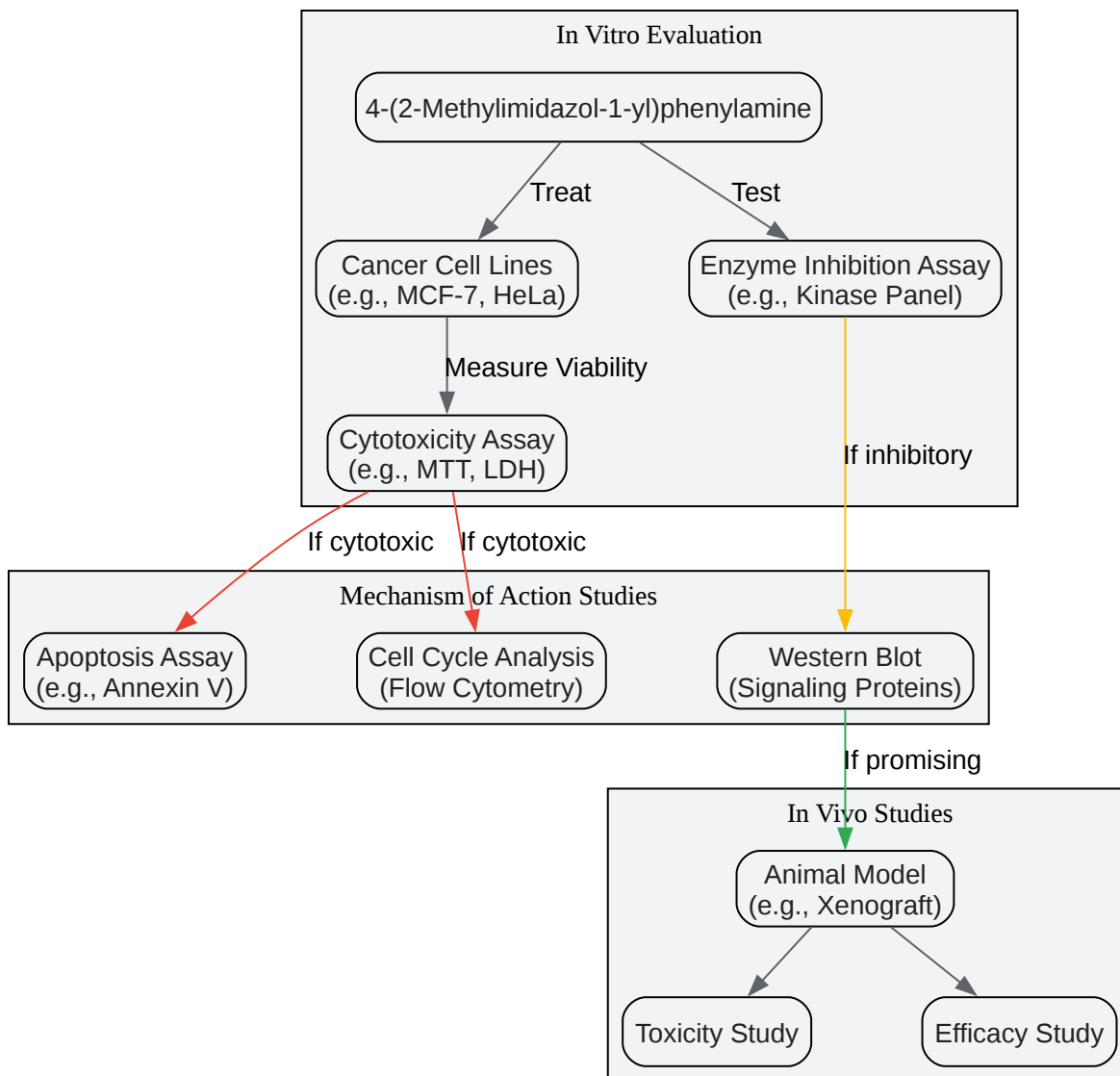
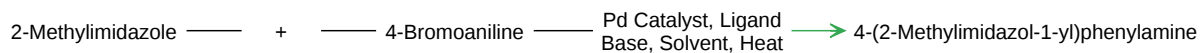
Experimental Protocol:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-methylimidazole (1.0 eq), 4-iodoaniline (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- **Solvent Addition:** Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Reaction:** Heat the mixture to a temperature between 120-180 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.^{[3][4][5]}

Reaction Scheme:



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Methylimidazol-1-yl)phenylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306543#what-is-4-2-methylimidazol-1-yl-phenylamine]

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